N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the oxazole ring. This reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to promote the nucleophilic substitution.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction is typically carried out under mild conditions, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding oxazole derivatives with lower oxidation states. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield oxazole derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound can be used as an intermediate in the production of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammation and associated symptoms.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide: This compound has a thiazole ring instead of an oxazole ring, which may result in different chemical and biological properties.
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-imidazole-4-carboxamide: This compound has an imidazole ring instead of an oxazole ring, which may result in different chemical and biological properties.
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-pyrazole-4-carboxamide: This compound has a pyrazole ring instead of an oxazole ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-16-13(9-19-10)14(17)15-8-7-11-3-5-12(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCPDNOXVAUONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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